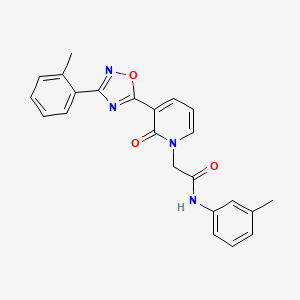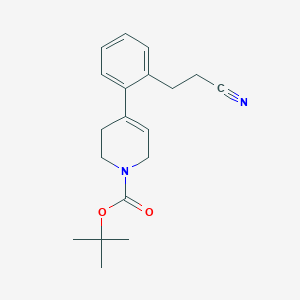
tert-Butyl 4-(2-(2-cyanoethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 4-(2-(2-cyanoethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate
This compound is an essential intermediate for small molecule anticancer drugs. It is synthesized from commercially available piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4%. This synthesis pathway highlights its potential in developing drugs for cancer, depression, and cerebral ischemia treatment (Zhang, Ye, Xu, & Xu, 2018).
Versatility in Synthetic Organic Chemistry
Tert-Butyl phenylazocarboxylates, similar in structure, serve as versatile building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, including oxygenation, halogenation, and aryl-aryl coupling, under mild conditions. This versatility makes them suitable for various synthetic applications (Jasch, Höfling, & Heinrich, 2012).
Photochemical and Thermal Synthesis
The photochemical and thermal synthesis of [Ru(tpy)(phen)L]2+ complexes, where L represents monodentate ligands, involves tert-butyl phenylazocarboxylates. These complexes have applications in photoredox catalysis and solar energy conversion, demonstrating the role of tert-butyl phenylazocarboxylates in advanced material synthesis (Bonnet, Collin, Gruber, Sauvage, & Schofield, 2003).
Applications in Material Science
Synthesis and Characterization of Schiff Base Compounds
Tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leads to Schiff base compounds. These compounds, characterized by FTIR, NMR, and X-ray crystallographic analysis, have potential applications in materials science, particularly in the development of new functional materials with specific electronic and photonic properties (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Mechanisms
Palladium-Catalyzed Coupling Reactions
Tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate undergoes palladium-catalyzed coupling with substituted arylboronic acids, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This reaction showcases the compound's role in facilitating cross-coupling reactions, a cornerstone in modern synthetic organic chemistry (Wustrow & Wise, 1991).
Propriétés
IUPAC Name |
tert-butyl 4-[2-(2-cyanoethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-13-10-16(11-14-21)17-9-5-4-7-15(17)8-6-12-20/h4-5,7,9-10H,6,8,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGFQRNTYVJNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

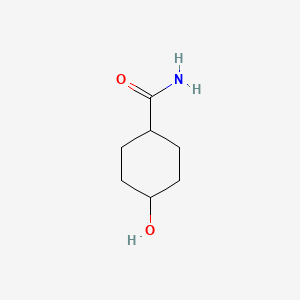
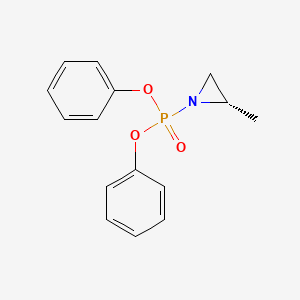

![Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2976103.png)
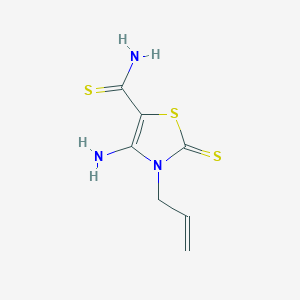
![2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2976107.png)
![7-[(2-Chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2976108.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2976113.png)
![1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2976114.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2976116.png)
